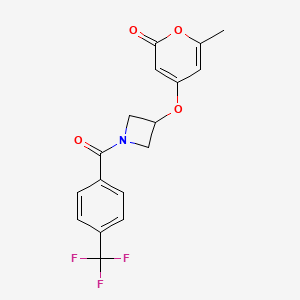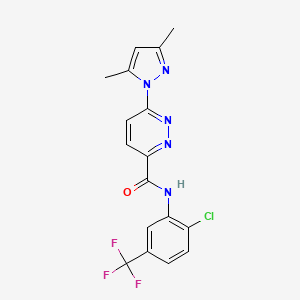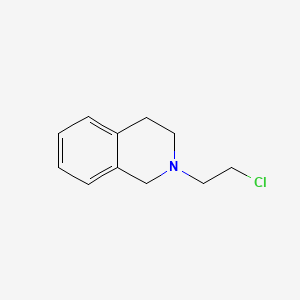![molecular formula C16H23N3O B2906381 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034293-29-1](/img/structure/B2906381.png)
2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is an organic compound notable for its potential applications in medicinal chemistry. Its complex structure, featuring both cyclopentyl and cyclopropyl groups attached to a dihydropyrazolo[1,5-a]pyrazin scaffold, suggests it might possess unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone typically involves multi-step organic reactions. The preparation begins with the construction of the pyrazolo[1,5-a]pyrazin scaffold, followed by the introduction of the cyclopropyl group through cyclopropanation. The cyclopentyl moiety is then introduced via a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods: Industrial-scale production may employ continuous flow processes to streamline the multi-step synthesis, ensuring consistency and high yield. Optimized reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, are crucial for efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction processes might target the pyrazolo ring, leading to the formation of more saturated derivatives.
Substitution: Substitution reactions could occur on the cyclopropyl or cyclopentyl groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate or chromium trioxide are typically employed.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution can be facilitated using reagents such as alkyl halides or sulfonates.
Major Products:
Oxidation might yield ketonic or carboxylic derivatives.
Reduction can produce more saturated pyrazolo derivatives.
Substitution may introduce functional groups that could enhance the compound's activity or stability.
科学研究应用
Chemistry:
As a potential intermediate in the synthesis of complex organic molecules.
Investigation of its chemical behavior under various conditions can provide insights into reaction mechanisms.
Biology:
Exploring its role as a ligand for various biological targets, such as enzymes or receptors.
Potential use in biochemical assays to elucidate its biological activity.
Medicine:
Investigating its pharmacological properties, including potential as an anti-inflammatory, antiviral, or anticancer agent.
Study of its interaction with specific molecular targets to design new therapeutic agents.
Industry:
Potential application in the development of new materials with specific chemical properties.
Use as a building block in the synthesis of more complex molecules for pharmaceutical development.
作用机制
The mechanism of action for 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone involves its interaction with specific molecular targets. It could act by binding to receptor sites or enzyme active sites, modulating their activity. The cyclopropyl and cyclopentyl groups may influence the binding affinity and specificity, while the pyrazolo scaffold might engage in key interactions with biological macromolecules.
相似化合物的比较
2-cyclopentyl-1-(2-cyclopropyl-5H-pyrazolo[1,5-a]pyrazin-3-yl)ethanone: Another cyclopropyl and cyclopentyl containing pyrazolo derivative.
2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone: Lacks the cyclopropyl group but maintains the core scaffold.
1-cyclopentyl-2-(2-cyclopropylpyrazolo[1,5-a]pyrazin-6-yl)ethanone: Features a similar structure with positional variation in the pyrazolo scaffold.
Uniqueness: What sets 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone apart is its unique combination of structural elements which potentially endow it with distinctive pharmacokinetic and pharmacodynamic properties. Its specific arrangement allows for unique interactions at the molecular level, which can be pivotal in drug design and other applications.
That's the rundown on this compound. This compound holds a treasure trove of potential across several scientific domains. How about we dive into some more details, or shift gears to another fascinating topic?
属性
IUPAC Name |
2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(9-12-3-1-2-4-12)18-7-8-19-14(11-18)10-15(17-19)13-5-6-13/h10,12-13H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYPDPOZUGTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole](/img/structure/B2906302.png)
![5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2906303.png)
![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)

![ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)

![3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride](/img/structure/B2906312.png)
![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)
![N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2906315.png)
![4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2906319.png)

